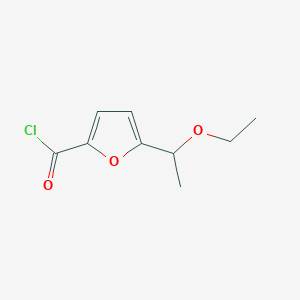
5-(1-Ethoxyethyl)furan-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethoxyethyl)furan-2-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 1-ethoxyethyl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride typically involves the reaction of 5-(1-ethoxyethyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The reaction conditions generally include:
Reagents: Thionyl chloride (SOCl₂)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Ethoxyethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(1-ethoxyethyl)furan-2-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
5-(1-Ethoxyethyl)furan-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the development of bioactive molecules and drug candidates.
Industrial Applications: Used in the production of specialty chemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride primarily involves its reactivity as an acid chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbonyl chloride: Similar structure but lacks the 1-ethoxyethyl group.
5-(Chloromethyl)furan-2-carbonyl chloride: Contains a chloromethyl group instead of the 1-ethoxyethyl group.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups at positions 2 and 5.
Uniqueness
5-(1-Ethoxyethyl)furan-2-carbonyl chloride is unique due to the presence of the 1-ethoxyethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific applications and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
93116-67-7 |
|---|---|
Fórmula molecular |
C9H11ClO3 |
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
5-(1-ethoxyethyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c1-3-12-6(2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3 |
Clave InChI |
QAQRAXYODVQGTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1=CC=C(O1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















